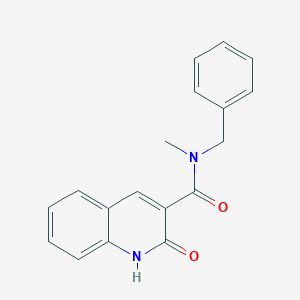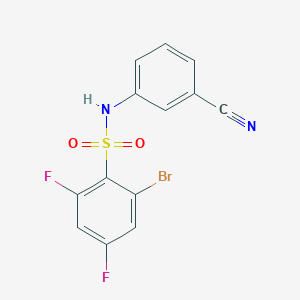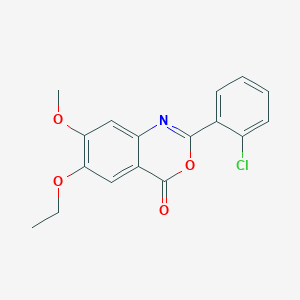![molecular formula C18H19FN2O B7471417 (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as FMP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. FMP has been found to exhibit significant pharmacological properties, including anxiolytic, antidepressant, and analgesic effects.
作用機序
The exact mechanism of action of (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters, such as serotonin and dopamine. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to increase the levels of these neurotransmitters in the brain, which may explain its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to exhibit significant biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been found to modulate the levels of certain hormones, such as cortisol and prolactin, which are involved in the stress response and reproductive function, respectively.
実験室実験の利点と制限
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit significant pharmacological properties. However, it also has some limitations. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone. One area of interest is its potential use as a therapeutic agent for anxiety and depression. Further studies are needed to determine the optimal dosage and administration route for (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in humans. Another area of interest is its potential use as a painkiller. Future studies could investigate the efficacy of (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in treating different types of pain, as well as its potential side effects. Finally, further research is needed to fully understand the mechanism of action of (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone and its effects on neurotransmitters and hormones.
合成法
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with piperazine.
科学的研究の応用
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for anxiety and depression. (2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been found to exhibit analgesic effects, indicating its potential use as a painkiller.
特性
IUPAC Name |
(2-fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-5-4-6-15(13-14)20-9-11-21(12-10-20)18(22)16-7-2-3-8-17(16)19/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBICZTYCYIOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)



![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

